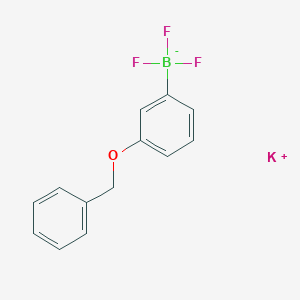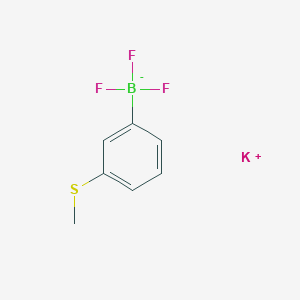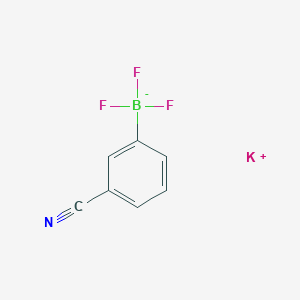
potassium;(3-cyanophenyl)-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;(3-cyanophenyl)-trifluoroboranuide is a chemical compound registered in the PubChem database This compound is known for its unique chemical properties and potential applications in various scientific fields
Preparation Methods
The preparation of potassium;(3-cyanophenyl)-trifluoroboranuide involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to maintain high yield and quality.
Chemical Reactions Analysis
potassium;(3-cyanophenyl)-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of the compound is influenced by factors such as temperature, concentration, and the presence of catalysts . Common reagents used in these reactions include halogenated hydrocarbons and manganese catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
potassium;(3-cyanophenyl)-trifluoroboranuide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, this compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;(3-cyanophenyl)-trifluoroboranuide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
potassium;(3-cyanophenyl)-trifluoroboranuide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity profiles. The comparison often involves analyzing the 2-dimensional and 3-dimensional similarities between the compounds
Properties
IUPAC Name |
potassium;(3-cyanophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLGUGARUCKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide](/img/structure/B7768127.png)
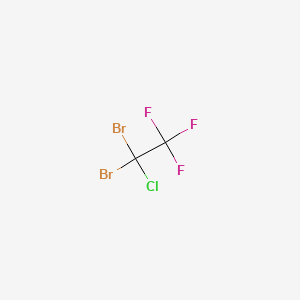

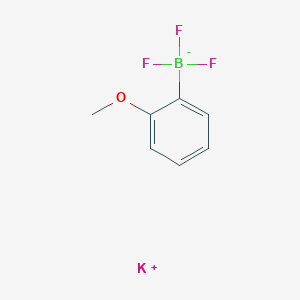
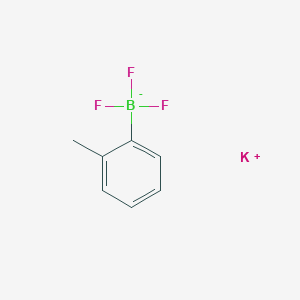
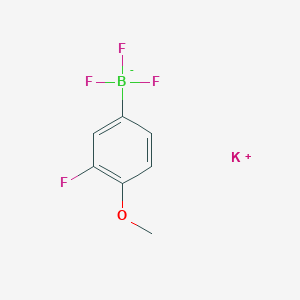
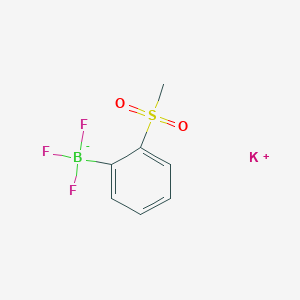
![potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)

